N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Chromene derivatives also exhibit a wide range of biological activities, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the chromene moiety can modulate different biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the chromene moiety.
(N-2-diethylaminoethyl)-5-((Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide: Another compound with a similar indole structure but different functional groups.
Uniqueness
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of indole and chromene moieties, which imparts a distinct set of biological activities and chemical properties. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H16FN3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16FN3O5/c1-11-15(16-10-13(22)2-4-18(16)24-11)6-7-23-20(26)17-9-12-8-14(25(28)29)3-5-19(12)30-21(17)27/h2-5,8-10,24H,6-7H2,1H3,(H,23,26) |
InChI Key |
SARZNFIDDLMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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